molecular formula C17H16N2O4S2 B2379850 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034622-53-0

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2379850
CAS RN: 2034622-53-0
M. Wt: 376.45
InChI Key: PQDQTIUYMUQIHO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Oxidative Annulation

Compounds related to N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide are used in photoinduced oxidative annulation reactions. These reactions involve the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of highly functionalized polyheterocyclic compounds. This process is facilitated by the phenomenon of excited-state intramolecular proton transfer (ESIPT), highlighting the role of these compounds in the synthesis of complex organic molecules without the need for transition metals and oxidants (Zhang et al., 2017).

Dye-Sensitized Solar Cells

Derivatives with furan and thiophene linkers, similar to the chemical structure , have been synthesized and applied in dye-sensitized solar cells (DSSCs). These compounds significantly impact the performance of DSSCs, where the use of furan as a conjugated linker, for example, showed an improvement in solar energy-to-electricity conversion efficiency. This demonstrates the potential of such compounds in renewable energy technologies (Kim et al., 2011).

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound structurally related to the one , enhances the catalytic activity in Cu-catalyzed coupling reactions. This facilitates the N-arylation of anilines and secondary amines, demonstrating the compound's utility as a ligand in promoting efficient coupling reactions essential for synthesizing pharmaceutically important building blocks (Bhunia et al., 2017).

Synthesis of Biobased Polyesters

Compounds featuring furan units are central to the enzymatic synthesis of biobased polyesters, with 2,5-bis(hydroxymethyl)furan being polymerized with various diacid ethyl esters. This highlights the role of furan-based compounds in developing sustainable materials with potential applications in various industries, from packaging to automotive (Jiang et al., 2014).

Inhibition of PI3Kgamma for Therapeutic Applications

Furan-2-ylmethylene thiazolidinediones, analogs of the compound , have been identified as selective, ATP-competitive inhibitors of PI3Kgamma, an enzyme target for inflammatory and autoimmune diseases. This underscores the therapeutic potential of furan-based compounds in drug discovery and development for treating conditions that involve PI3K-mediated signaling pathways (Pomel et al., 2006).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c20-15(18-9-13-3-2-7-25-13)16(21)19-11-17(22,12-5-8-24-10-12)14-4-1-6-23-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDQTIUYMUQIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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